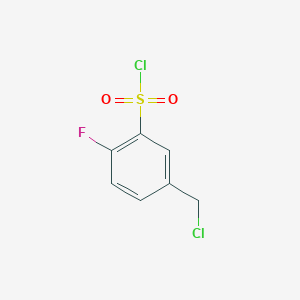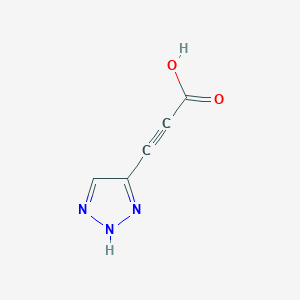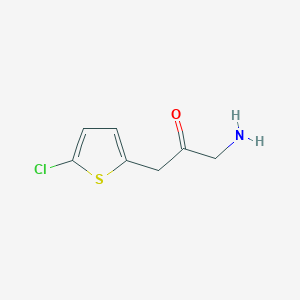
5-(Chloromethyl)-2-fluorobenzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-2-fluorobenzene-1-sulfonyl chloride is an organic compound that belongs to the class of aromatic sulfonyl chlorides. This compound is characterized by the presence of a chloromethyl group, a fluorine atom, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-fluorobenzene-1-sulfonyl chloride typically involves the chloromethylation of 2-fluorobenzene-1-sulfonyl chloride. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve maintaining a temperature range of 0°C to 200°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)-2-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate salts.
Oxidation Reactions: Products include sulfonic acids.
Reduction Reactions: Products include sulfonamides.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-2-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-2-fluorobenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate derivatives. The chloromethyl group also contributes to the reactivity of the compound by undergoing nucleophilic substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Chloromethyl)-2-fluorobenzene-1-sulfonic acid
- 5-(Chloromethyl)-2-fluorobenzene-1-sulfonamide
- 5-(Chloromethyl)-2-fluorobenzene-1-sulfonate esters
Uniqueness
5-(Chloromethyl)-2-fluorobenzene-1-sulfonyl chloride is unique due to the presence of both a chloromethyl group and a sulfonyl chloride group on the same aromatic ring. This combination of functional groups provides the compound with distinct reactivity and versatility in chemical synthesis compared to other similar compounds .
Propiedades
Fórmula molecular |
C7H5Cl2FO2S |
|---|---|
Peso molecular |
243.08 g/mol |
Nombre IUPAC |
5-(chloromethyl)-2-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5Cl2FO2S/c8-4-5-1-2-6(10)7(3-5)13(9,11)12/h1-3H,4H2 |
Clave InChI |
JHSJVIHMWWFVPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCl)S(=O)(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Chloro-3-(3-methylfuran-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13195916.png)
![2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13195938.png)

![2-[(2-Methoxyethyl)amino]-5-(2-methylphenyl)benzonitrile](/img/structure/B13195953.png)



![[6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanol](/img/structure/B13195972.png)
![1-[5-Chloro-2-(chloromethoxy)phenyl]ethan-1-one](/img/structure/B13195976.png)
